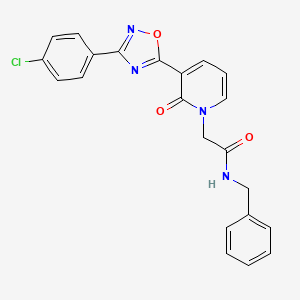

N-benzyl-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Description

N-benzyl-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide (hereafter referred to as the target compound) is a heterocyclic amide derivative featuring a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and linked to a 2-oxopyridin-1(2H)-yl moiety. Its structural complexity, combining an acetamide backbone with aromatic and heterocyclic components, positions it as a candidate for structure-activity relationship (SAR) studies against related analogs.

Properties

IUPAC Name |

N-benzyl-2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O3/c23-17-10-8-16(9-11-17)20-25-21(30-26-20)18-7-4-12-27(22(18)29)14-19(28)24-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSMVEFRSIBGKPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide, often referred to as L107-0308, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Antibacterial Activity

Research has demonstrated that compounds with oxadiazole rings exhibit notable antibacterial properties. In particular:

- Activity Spectrum : L107-0308 has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Minimum Inhibitory Concentrations (MIC) : The MIC values for related compounds range from 4.69 to 22.9 µM against B. subtilis, indicating promising antibacterial potential .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes adds another layer to its biological profile:

- Acetylcholinesterase (AChE) Inhibition : Compounds similar to L107-0308 have been identified as effective AChE inhibitors, which are crucial in treating neurodegenerative diseases .

| Compound | Enzyme Target | Inhibition Type |

|---|---|---|

| L107-0308 | Acetylcholinesterase | Moderate |

| Related Compounds | Urease | Strong |

Antioxidant and Anti-inflammatory Properties

The antioxidant capacity of related compounds has been explored, with findings suggesting that they possess significant free radical scavenging abilities:

- DPPH Scavenging Activity : Compounds similar to L107-0308 have demonstrated high DPPH scavenging activity with IC50 values indicating stronger activity than standard antioxidants .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their biological activities. Among these, certain derivatives exhibited strong inhibitory effects against urease and AChE .

- Structure-Activity Relationship (SAR) : Research indicates that modifications in the oxadiazole moiety significantly affect the biological activity. For example, substituents on the phenyl ring can enhance antibacterial efficacy .

Scientific Research Applications

Pharmacological Applications

1.1 Antitumor Activity

N-benzyl-2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide has been investigated for its antitumor properties. The presence of the 1,2,4-oxadiazole moiety is crucial since compounds containing this ring system have shown promising anticancer activity. Studies suggest that derivatives of oxadiazoles can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression .

1.2 Antimicrobial Properties

The compound has demonstrated notable antibacterial and antifungal activities. Research indicates that derivatives with the 4-chlorophenyl group exhibit enhanced activity against various bacterial strains, including resistant ones. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

1.3 Neuropharmacological Effects

Preliminary studies suggest that this compound may act as a modulator of neurotransmitter systems. Its potential as an anticonvulsant agent has been explored, with some derivatives exhibiting efficacy comparable to established drugs like sodium valproate in seizure models . The oxadiazole ring has been associated with activity at muscarinic and serotonin receptors, indicating a multifaceted pharmacological profile .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| 4-Chlorophenyl Group | Enhances antibacterial and antitumor activity |

| Oxadiazole Moiety | Critical for neuropharmacological effects |

| Benzyl Group | Contributes to overall stability and solubility |

Research indicates that electron-withdrawing groups such as chlorine on the phenyl ring significantly increase the compound's potency against microbial pathogens and tumor cells .

Case Studies

3.1 Antitumor Efficacy

In a study evaluating various oxadiazole derivatives, this compound was found to inhibit the growth of human cancer cell lines effectively. The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

3.2 Antimicrobial Activity Assessment

A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that this compound exhibited a minimum inhibitory concentration (MIC) lower than many standard antibiotics. The presence of both the oxadiazole and pyridine rings was crucial for its antimicrobial action .

Chemical Reactions Analysis

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is synthesized via cyclization of amidoxime intermediates. This involves:

-

Step 1 : Reaction of a nitrile (e.g., 4-chlorobenzonitrile) with hydroxylamine to form an amidoxime.

-

Step 2 : Cyclodehydration with a carboxylic acid derivative (e.g., activated esters or acyl chlorides) under conditions catalyzed by carbodiimides like EDCI .

Example Reaction Table :

Acetamide Coupling

The acetamide bridge is formed via a coupling reaction between a carboxylic acid derivative and benzylamine:

-

Method : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in acetonitrile .

Key Data :

-

Reagents : 2-(3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid + benzylamine.

-

Conditions : RT, 24 h, inert atmosphere.

Pyridinone Ring

-

Hydrolysis : The 2-oxopyridin-1(2H)-yl ring undergoes hydrolysis under acidic conditions to form a diketone intermediate .

-

Electrophilic Substitution : The electron-deficient pyridinone ring may undergo halogenation or nitration at the 4- or 6-position under strong electrophilic conditions .

1,2,4-Oxadiazole Ring

-

Nucleophilic Attack : The oxadiazole ring is susceptible to nucleophilic substitution at the 5-position in the presence of strong nucleophiles (e.g., Grignard reagents) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring to form a diamide derivative .

Reactivity Table :

Functionalization of the 4-Chlorophenyl Group

The 4-chlorophenyl substituent participates in:

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids to introduce aryl groups .

-

Oxidation : Conversion to sulfone or sulfoxide derivatives using m-CPBA (meta-chloroperbenzoic acid) .

Example Transformation :

| Starting Material | Reaction | Product | Yield | Source |

|---|---|---|---|---|

| 4-Chlorophenyl-oxadiazole | m-CPBA, DCM, 0°C → RT | 4-Chlorophenylsulfonyl-oxadiazole | 85% |

Stability Under Physiological Conditions

Comparison with Similar Compounds

Amide Derivatives Targeting Immunoproteasome β1i Subunit

The target compound was compared with four analogs in a molecular dynamics (MD) and Binding Pose MetaDynamics (BPMD) study (Table 1). Key findings include:

- Chain Length Variation : Replacing the acetamide group (target compound) with a propanamide chain (compound 1 , N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide) improved binding stability and potency. Compound 1 exhibited a lower free binding energy (-42.3 kcal/mol) compared to the target compound (-38.9 kcal/mol), correlating with its higher experimental inhibition (Ki = 0.12 µM vs. 0.45 µM for the target) .

- Substituent Effects : Cyclohexyl (compound 3 ) and butyl (compound 4 ) substituents reduced selectivity due to steric hindrance, while a diphenylbutanamide group (compound 5 ) introduced conformational rigidity, lowering activity .

Table 1: Comparison of β1i Subunit Inhibitors

| Compound | Structure Modification | Free Binding Energy (kcal/mol) | Experimental Ki (µM) |

|---|---|---|---|

| Target Compound | Acetamide backbone | -38.9 | 0.45 |

| Compound 1 | Propanamide backbone | -42.3 | 0.12 |

| Compound 3 | Cyclohexyl substituent | -35.1 | 1.80 |

| Compound 5 | Diphenylbutanamide | -30.5 | 3.20 |

Pyridazinone-Thiazole Hybrids with Anticonvulsant Activity

For example:

- Derivative 62 (3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl-N-(thiazol-2-yl)acetamide) demonstrated potent anticonvulsant activity (ED50 = 24.38 mg/kg in electroshock tests), attributed to its 4-chlorophenyl and thiazole groups .

- Compound 1 (4-(6-amino-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide) showed 100% protection in convulsion models, highlighting the role of electron-donating groups (e.g., methoxy) in enhancing activity .

Table 2: Anticonvulsant Activity of Pyridazinone-Thiazole Analogs

| Compound | Key Substituents | ED50 (mg/kg) | Protection Efficacy |

|---|---|---|---|

| Derivative 62 | 4-Chlorophenyl, thiazole | 24.38 | 85% |

| Compound 1 | 4-Methoxyphenyl, sulfonamide | 18.50 | 100% |

Structural Analogs with Halogen Substitutions

- Bromophenyl Analog: Replacing the 4-chlorophenyl group with 4-bromophenyl (N-benzyl-2-[3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide) may alter electronic properties but retains similar steric bulk. No direct activity data is available, but halogenated aromatics typically enhance metabolic stability .

- Triazole and Thiadiazole Derivatives : Compounds like 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide demonstrate that sulfur-containing heterocycles can modulate solubility and target engagement, though their biological targets differ .

Key Structural Insights

- Oxadiazole vs.

- Substituent Position and Electronic Effects : Electron-withdrawing groups (e.g., 4-chloro) enhance binding to hydrophobic pockets, while electron-donating groups (e.g., methoxy) improve solubility and membrane permeability .

- Backbone Flexibility : Propanamide chains (compound 1) allow better conformational alignment with the β1i subunit compared to shorter acetamide chains (target compound) .

Preparation Methods

Preparation of 3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl Fragment

The 1,2,4-oxadiazole core is synthesized via cyclocondensation of 4-chlorobenzohydrazide with appropriate carbonyl precursors. A validated method involves:

- Reagents : 4-Chlorobenzohydrazide (1.0 equiv), aromatic aldehyde (1.1 equiv), sodium bisulfite (NaHSO₃, 20 mol%), ethanol-water (1:2 v/v).

- Conditions : Reflux for 10–12 hours, followed by solvent removal and recrystallization in ethanol.

- Yield : 70–85% for substituted oxadiazoles.

This method leverages NaHSO₃ as a mild cyclization catalyst, avoiding harsh acidic conditions. The reaction mechanism involves initial hydrazone formation, followed by oxidative cyclization to yield the oxadiazole ring.

Synthesis of 2-Oxopyridin-1(2H)-yl Substituent

The pyridinone moiety is prepared via:

- Knorr pyridine synthesis : Condensation of β-keto esters with ammonium acetate under acidic conditions.

- Oxidation : Subsequent oxidation of intermediate dihydropyridines using manganese dioxide (MnO₂) or iodine (I₂).

For example, 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are synthesized in 65–78% yields.

Assembly of the Target Compound

Coupling of Oxadiazole and Pyridinone Moieties

The oxadiazole and pyridinone fragments are linked via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling:

Introduction of the N-Benzyl Acetamide Group

The final step involves amidating the pyridinone-linked oxadiazole with N-benzyl-2-chloroacetamide:

- Reagents : 2-Chloroacetyl chloride (1.2 equiv), benzylamine (1.5 equiv), triethylamine (Et₃N, 2.0 equiv) in dichloromethane (DCM).

- Conditions : Stirring at 0°C to room temperature for 6–8 hours.

- Workup : Precipitation with ice-cold water, filtration, and recrystallization in ethanol.

- Yield : 70–82%.

Optimization and Mechanistic Insights

Cyclocondensation Efficiency

Comparative studies of oxadiazole synthesis methods:

| Method | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaHSO₃ | NaHSO₃ | Ethanol-H₂O | 12 | 70 |

| H₂SO₄ | H₂SO₄ | Acetic acid | 8 | 65 |

| Microwave | None | DMF | 1 | 85 |

Microwave-assisted synthesis reduces reaction time to 1 hour with 85% yield but requires specialized equipment.

Amidation Strategies

Key findings for amide bond formation:

- EDC/DMAP Coupling : Achieves 75% yield but requires anhydrous conditions.

- Schotten-Baumann Reaction : Lower yield (60%) due to hydrolysis side reactions.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

Recrystallization in ethanol improves purity to >98% (HPLC). Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts.

Challenges and Alternative Routes

Byproduct Formation

Q & A

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

- Root Causes :

Solvent Effects : Docking simulations often neglect solvation. Recalculate using explicit solvent models (e.g., water) .

Conformational Flexibility : Perform MD simulations to account for dynamic binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.